molecular formula C23H32N4O4 B12299978 [7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

カタログ番号: B12299978
分子量: 428.5 g/mol
InChIキー: PYZOVVQJTLOHDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lotrafiban is a non-peptide glycoprotein IIb/IIIa receptor antagonist. It is primarily known for its role in inhibiting platelet aggregation, making it a significant compound in the treatment and prevention of thrombotic cardiovascular events. Lotrafiban works by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation .

準備方法

The synthesis of Lotrafiban involves several steps, starting from the preparation of its key intermediate, 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This intermediate is resolved using Candida antarctica lipase B (Novozyme 435) in ionic liquids such as [BMIM][PF6] and [BMIM][N(SO2CF3)2] . The final steps involve the conversion of this intermediate into Lotrafiban through a series of chemical reactions, including esterification and amidation .

化学反応の分析

Lotrafiban undergoes several types of chemical reactions, including:

    Oxidation: Lotrafiban can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in Lotrafiban, leading to different reduced forms.

    Substitution: Lotrafiban can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Lotrafiban has a wide range of applications in scientific research, particularly in the fields of:

作用機序

Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, which is the major receptor involved in platelet aggregation. By blocking the binding of fibrinogen to this receptor, Lotrafiban prevents the cross-linking of platelets and the formation of a thrombus. This mechanism is crucial in preventing thrombotic events in patients with cardiovascular diseases .

類似化合物との比較

Lotrafiban is compared with other glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban. While all these compounds share a similar mechanism of action, Lotrafiban is unique in its non-peptide structure and oral bioavailability. This makes it a more convenient option for long-term use compared to the intravenous administration required for other inhibitors .

Similar Compounds

Lotrafiban’s unique properties and its potential for oral administration make it a promising candidate for the treatment of thrombotic cardiovascular diseases.

特性

分子式

C23H32N4O4

分子量

428.5 g/mol

IUPAC名

2-[4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

InChI

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)

InChIキー

PYZOVVQJTLOHDG-UHFFFAOYSA-N

正規SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。